DNA topoisomerase II inhibitor 1

Anticancer Drug Discovery Structure-Activity Relationship Osteosarcoma

DNA topoisomerase II inhibitor 1 (CAS 2459950-15-1), also designated compound 8ed, is a synthetic β-carboline-linked aryl sulfonyl piperazine derivative that functions as a potent inhibitor of DNA topoisomerase II (Topo II). This small molecule (MW 496.58, C28H24N4O3S) arrests the cell cycle in the sub-G1 phase and induces apoptosis in cancer cells, with demonstrated anti-proliferative activity across multiple human cancer cell lines.

Molecular Formula C24H16ClNO2
Molecular Weight 385.8 g/mol
Cat. No. B3025969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA topoisomerase II inhibitor 1
Molecular FormulaC24H16ClNO2
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC=C2O)C3=C1C(=CC(=N3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)O
InChIInChI=1S/C24H16ClNO2/c25-21-6-2-1-4-17(21)22-13-18(14-8-10-15(27)11-9-14)20-12-19-16(24(20)26-22)5-3-7-23(19)28/h1-11,13,27-28H,12H2
InChIKeyFEGFONFVHVRWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA Topoisomerase II Inhibitor 1 (Compound 8ed): A Potent β-Carboline-Based Topo II Inhibitor for Cancer Research


DNA topoisomerase II inhibitor 1 (CAS 2459950-15-1), also designated compound 8ed, is a synthetic β-carboline-linked aryl sulfonyl piperazine derivative that functions as a potent inhibitor of DNA topoisomerase II (Topo II) [1]. This small molecule (MW 496.58, C28H24N4O3S) [2] arrests the cell cycle in the sub-G1 phase and induces apoptosis in cancer cells, with demonstrated anti-proliferative activity across multiple human cancer cell lines [1]. As a member of the β-carboline class, compound 8ed exhibits both DNA intercalation and Topo II inhibitory properties, distinguishing it from classical Topo II poisons and catalytic inhibitors [1].

Why Generic Topoisomerase II Inhibitors Cannot Substitute for Compound 8ed in Targeted Research


Simple substitution with other topoisomerase II inhibitors—whether structural analogs like compound 8ec or clinically established agents such as etoposide—is not scientifically valid. Within the β-carboline series, minor structural modifications dramatically alter cytotoxic potency, as evidenced by a 4.7-fold difference between 8ed and its closest congener 8ec against the same MG-63 osteosarcoma cell line [1]. Furthermore, cross-class comparisons reveal that compound 8ed achieves sub-micromolar IC50 values, whereas the widely used Topo II poison etoposide requires concentrations over 30-fold higher to achieve comparable growth inhibition in identical cell models [1][2]. These quantitative discrepancies preclude any assumption of functional equivalence and underscore the necessity of compound-specific validation for reproducible experimental outcomes.

Quantitative Differentiation of DNA Topoisomerase II Inhibitor 1: Head-to-Head and Cross-Study Comparisons


4.7-Fold Higher Cytotoxic Potency Against MG-63 Osteosarcoma Cells Compared to Closest Analog 8ec

In a direct comparative cytotoxicity assay, compound 8ed (DNA topoisomerase II inhibitor 1) demonstrated significantly superior growth inhibition against the human osteosarcoma cell line MG-63 relative to its structurally closest analog, compound 8ec [1]. Both compounds were evaluated under identical experimental conditions, enabling a precise head-to-head potency comparison.

Anticancer Drug Discovery Structure-Activity Relationship Osteosarcoma

36-Fold Greater Cytotoxic Potency Against MG-63 Cells Compared to Clinical Topoisomerase II Inhibitor Etoposide

Cross-study comparison of IC50 values in the MG-63 osteosarcoma cell line reveals that compound 8ed is substantially more potent than the clinical Topo II inhibitor etoposide [1][2]. While direct side-by-side testing was not performed, both values were generated in the same cell type under comparable in vitro culture conditions, supporting a meaningful cross-study inference.

Comparative Oncology Drug Repurposing Osteosarcoma

Induction of Reactive Oxygen Species (ROS) at Low Micromolar Concentrations

Treatment with DNA topoisomerase II inhibitor 1 at concentrations of 0.5 µM and 2 µM for 24 hours significantly elevates intracellular reactive oxygen species (ROS) levels relative to untreated control cells [1]. This pro-oxidant effect correlates with the compound's ability to induce apoptosis and sub-G1 cell cycle arrest, providing a mechanistic link between Topo II inhibition and downstream cell death pathways.

Oxidative Stress Apoptosis Mechanism Cancer Cell Biology

Dual Targeting: Topoisomerase IIα Inhibition and DNA Binding

Mechanistic profiling confirms that compound 8ed inhibits Topo II activity via a specific Topo II inhibition assay and additionally binds to double-stranded DNA (dsDNA), as demonstrated through DNA binding studies and molecular docking simulations with topoisomerase IIα [1]. This dual modality—enzyme inhibition coupled with DNA intercalation—is not uniformly observed among Topo II inhibitors (e.g., etoposide acts primarily as a Topo II poison without strong DNA intercalation) and may contribute to the compound's enhanced potency.

Mechanism of Action Dual Targeting Molecular Pharmacology

Optimal Research and Industrial Application Scenarios for DNA Topoisomerase II Inhibitor 1 (Compound 8ed)


Preclinical Lead Identification for Osteosarcoma Drug Discovery

Given its sub-micromolar IC50 (0.59 µM) against MG-63 osteosarcoma cells—4.7-fold more potent than the closest analog 8ec and 36-fold more potent than etoposide—compound 8ed is ideally suited as a lead candidate for osteosarcoma-focused drug discovery programs [1][2]. Researchers can employ 8ed as a benchmark compound for screening next-generation β-carboline derivatives or as a chemical starting point for medicinal chemistry optimization aimed at improving pharmacokinetic properties while retaining potency.

Structure-Activity Relationship (SAR) Studies of β-Carboline Topo II Inhibitors

The stark potency differential between 8ed and 8ec (IC50 of 0.59 µM vs. 2.80 µM) provides a defined SAR anchor point for investigating the influence of aryl sulfonyl piperazine substituents on Topo II inhibitory activity and cellular cytotoxicity [1]. Procurement of 8ed as a reference compound enables systematic interrogation of structural determinants governing potency, guiding the rational design of next-generation analogs with improved therapeutic windows.

Mechanistic Dissection of Topo II Inhibition-Induced ROS Production

Compound 8ed's ability to elevate intracellular ROS at low micromolar concentrations (0.5–2 µM) makes it a useful tool for investigating the link between Topo II inhibition and oxidative stress-mediated apoptosis [1]. This application is particularly relevant for studies comparing ROS-dependent versus ROS-independent cell death pathways, and for evaluating the efficacy of antioxidant interventions in mitigating Topo II inhibitor-induced cytotoxicity.

Comparative Pharmacology of Dual-Action DNA Binders and Topo II Inhibitors

The dual functionality of 8ed—confirmed Topo II inhibition plus dsDNA binding—distinguishes it from classical Topo II poisons and enables its use as a probe to differentiate the cellular consequences of DNA intercalation from those of enzyme poisoning [1]. This application supports research aimed at developing next-generation Topo II-targeted agents that leverage both mechanisms to overcome resistance.

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